molecular formula C13H14O5 B15164936 2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid CAS No. 189256-18-6

2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid

Cat. No.: B15164936
CAS No.: 189256-18-6
M. Wt: 250.25 g/mol
InChI Key: UZZUGZMCOPAECF-UHFFFAOYSA-N
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Description

2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid typically involves the esterification of benzoic acid derivatives with 4-oxopentanoic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxopentanoic acid: Shares a similar aliphatic structure but lacks the aromatic component.

    Benzoic acid derivatives: Similar aromatic structure but different functional groups.

Uniqueness

2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid is unique due to its combination of aromatic and aliphatic components, which allows it to participate in a wide range of chemical reactions and interactions. This dual nature makes it a versatile compound in both synthetic and biological applications.

Properties

CAS No.

189256-18-6

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

2-(4-oxopentanoyloxymethyl)benzoic acid

InChI

InChI=1S/C13H14O5/c1-9(14)6-7-12(15)18-8-10-4-2-3-5-11(10)13(16)17/h2-5H,6-8H2,1H3,(H,16,17)

InChI Key

UZZUGZMCOPAECF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)OCC1=CC=CC=C1C(=O)O

Origin of Product

United States

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